N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
“N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: This can be achieved by reacting appropriate amines with cyanuric chloride under controlled conditions.
Introduction of the Difluorophenyl Group: This step involves the substitution reaction where the difluorophenyl group is introduced to the triazine ring.
Formation of the Butanamide Moiety: This involves the reaction of the intermediate compound with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Catalysts: Using catalysts to speed up the reaction.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrotriazine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers to enhance properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Biological Probes: Used in studying biological pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Therapeutic Agents: Investigated for anti-cancer and anti-inflammatory properties.
Industry
Agriculture: Used in the development of herbicides and pesticides.
Textile Industry: Employed in dye synthesis.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Receptor Binding: Interacts with cellular receptors, modulating biological responses.
Chemical Interactions: Engages in chemical interactions that alter the properties of materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-aminophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- N-(2,4-Difluorophenyl)-2-{[5-oxo-6-(2-methylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Uniqueness
- Chemical Structure : The presence of the difluorophenyl group and the specific arrangement of functional groups make it unique.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds.
- Applications : Its diverse applications in various fields highlight its versatility.
Properties
Molecular Formula |
C22H21F2N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-3-17(20(31)26-16-10-9-12(23)11-14(16)24)33-22-27-21(32)19(28-29-22)13-7-5-6-8-15(13)25-18(30)4-2/h5-11,17H,3-4H2,1-2H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChI Key |
MWOAJUJGVLDVBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)F)F)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)CC |
Origin of Product |
United States |
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